molecular formula C11H12N2O2 B1206943 Idazoxan CAS No. 79944-58-4

Idazoxan

Cat. No. B1206943
CAS RN: 79944-58-4
M. Wt: 204.22 g/mol
InChI Key: HPMRFMKYPGXPEP-UHFFFAOYSA-N
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Patent
US04436914

Procedure details

2-(1,4-benzodioxan-2-yl)imidazoline acetate (1.0 g) is dissolved in a solution of 1 ml 50% aqueous sulfuric acid in 10 ml ethanol, and the solution evaporated to dryness. The product is suspended in ethanol and filtered, air dried and recrystallized from methanol/acetone to yield 2-(1,4-benzodioxan-2-yl)imidazoline: HSO4.
Name
2-(1,4-benzodioxan-2-yl)imidazoline acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[O:5]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[O:8][CH2:7][CH:6]1[C:15]1[NH:16][CH2:17][CH2:18][N:19]=1>S(=O)(=O)(O)O.C(O)C>[O:5]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[O:8][CH2:7][CH:6]1[C:15]1[NH:16][CH2:17][CH2:18][N:19]=1 |f:0.1|

Inputs

Step One
Name
2-(1,4-benzodioxan-2-yl)imidazoline acetate
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)O.O1C(COC2=C1C=CC=C2)C=2NCCN2
Name
Quantity
1 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/acetone

Outcomes

Product
Name
Type
product
Smiles
O1C(COC2=C1C=CC=C2)C=2NCCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.